molecular formula C10H11BrO3 B093237 Methyl 2-(bromomethyl)-4-methoxybenzoate CAS No. 15365-25-0

Methyl 2-(bromomethyl)-4-methoxybenzoate

Cat. No.: B093237
CAS No.: 15365-25-0
M. Wt: 259.1 g/mol
InChI Key: KXENUXLNAPNGAC-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-methoxybenzoate is an organic compound with the molecular formula C10H11BrO3 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromomethyl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxybenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, may be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 2-(bromomethyl)-4-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-(bromomethyl)-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological processes and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-4-methoxybenzoate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The methoxy group can participate in electron-donating interactions, influencing the reactivity of the aromatic ring. The ester group can undergo hydrolysis or reduction, leading to the formation of carboxylic acids or alcohols, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)-4-methoxybenzoate is unique due to the presence of both bromomethyl and methoxy groups on the aromatic ring. This combination of functional groups allows for diverse chemical transformations and applications, making it a valuable compound in organic synthesis and research.

Properties

IUPAC Name

methyl 2-(bromomethyl)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-13-8-3-4-9(10(12)14-2)7(5-8)6-11/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXENUXLNAPNGAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20165387
Record name p-Anisic acid, 2-bromomethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15365-25-0
Record name p-Anisic acid, 2-bromomethyl-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015365250
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Anisic acid, 2-bromomethyl-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20165387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methyl 4-methoxy-2-methylbenzoate (1 g, 5.6 mmol) in CCl4 (25 mL) was added dropwise N-bromosuccinimide (1.1 g, 6.2 mmol) previously dissolved in CCl4 (5 mL) and a catalytic amount of benzoyl peroxide. The mixture was refluxed for 2 hours, cooled to room temperature and poured onto iced water. The aqueous mixture was extracted with DCM (3×), and the combined organics were dried over MgSO4, filtered, and concentrated in vacuo to provide 2.1 g of the titled product as light yellow solid (˜100% yield): [M+H+] m/z 260.
Quantity
1 g
Type
reactant
Reaction Step One
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1.1 g
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reactant
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Name
Quantity
25 mL
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0 (± 1) mol
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0 (± 1) mol
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5 mL
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Yield
100%

Synthesis routes and methods II

Procedure details

To a solution of 4-methoxy-2-methyl-benzoic acid methyl ester (1.47 g, 8.16 mmol, 1.0 equiv; commercially available) in CCl4 (15 mL) was added N-bromosuccinimide (1.60 g, 8.97 mmol, 1.1 equiv) and dibenzoyl peroxide (0.198 g, 0.45 mmol, 0.05 equiv). The mixture was heated to reflux for 1.5 h, when TLC indicated that still some starling material was left. Therefore, additional N-bromosuccinimide (0.16 g, 0.90 mmol, 0.11 equiv) and dibenzoyl peroxide (0.080 g, 0.41 mmol, 0.18 equiv) was added and heating continued for 1 h. The reaction mixture was cooled down, poured on crashed ice, extracted with ethyl acetate, the combined organic phases washed with a sat. solution of NaCl, dried over Na2SO4 and concentrated by evaporation under reduced pressure. The crude material was purified with silica column chromatography eluting with hexane/ethyl acetate (95:5) affording 1.43 g (68%) of the title compound as yellow crystals. 1H NMR (300 MHz, CDCl3): δ 3.87 (s, 3H), 3.91 (s, 3H), 4.97 (s, 2H), 6.86 (dd, J=8.7 Hz, J=2.7 Hz, 1H), 6.97 (d, J=2.7 Hz, 1H), 7.99 (d, J=8.7 Hz, 1H).
Quantity
0 (± 1) mol
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reactant
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0.16 g
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reactant
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0.08 g
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catalyst
Reaction Step Two
Quantity
1.6 g
Type
reactant
Reaction Step Three
Quantity
0.198 g
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
68%

Synthesis routes and methods III

Procedure details

A mixture of 4-methoxy-2-methyl-benzoic acid methyl ester (20 g, 111 mmol), N-bromosuccinimide (20.7 g, 117 mmol) and dibenzoylperoxide (0.54 g, 2 mmol) in CCl4 (150 mL) was irradiated with a 300 W lamp. The reaction maintains a steady reflux and after 4.5 h, the lamp was removed and the mixture cooled to 5° C. The mixture was then filtered, the filtrate evaporated and the residue purified twice by chromatography (SiO2, Heptane:Diethyl ether: 95:5 to 85:15) to afford the title product (16.6 g, 58%) as a white solid. MS m/e=258.1 (M−H+).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
20.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
catalyst
Reaction Step One
Yield
58%

Synthesis routes and methods IV

Procedure details

4-Fluoro-2-methyl-benzoic acid methyl ester (600 mg, 3.6 mmol), N-bromosuccinimide (635 mg, 3.6 mmol) and benzoyl peroxide (43 mg, 1.79 mmol) in CCl4 (15 mL) was stirred at 90° C. for 3 hours. The reaction was cooled to room temperature, filtered, washed with CCl4 and the solvent was removed under reduced pressure to provide a white solid. 1H NMR (300 MHz, CDCl3): δ 8.01 (d, 1H), 6.99 (d, 1H), 6.88 (dd, 1H), 4.98 (s, 2H), 3.93 (s, 3H), 3.89 (s, 3H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
635 mg
Type
reactant
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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